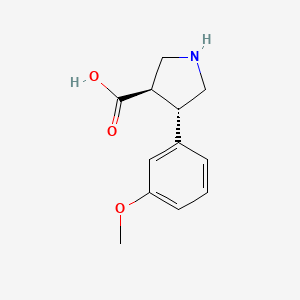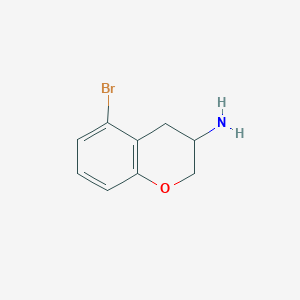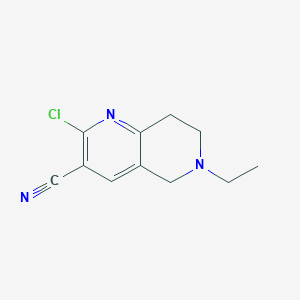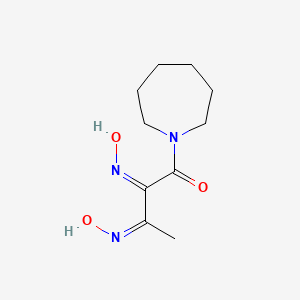![molecular formula C14H20O2 B11882088 [4-(4-Methoxyphenyl)cyclohexyl]methanol CAS No. 138828-57-6](/img/structure/B11882088.png)
[4-(4-Methoxyphenyl)cyclohexyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Methoxyphenyl)cyclohexyl]methanol: is an organic compound with the molecular formula C14H20O2 It is a derivative of cyclohexane, where a methanol group is attached to the cyclohexyl ring, and a methoxyphenyl group is attached to the cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methoxyphenyl)cyclohexyl]methanol typically involves the reaction of 4-methoxyphenylmagnesium bromide with cyclohexanone, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions followed by catalytic hydrogenation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(4-Methoxyphenyl)cyclohexyl]methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives, such as cyclohexylmethanol, using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: 4-(4-Methoxyphenyl)cyclohexanone.
Reduction: Cyclohexylmethanol.
Substitution: Various substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [4-(4-Methoxyphenyl)cyclohexyl]methanol involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclohexyl ring provides structural stability and can affect the compound’s overall conformation and activity.
Comparaison Avec Des Composés Similaires
4-Methoxyphenylmethanol: A simpler analogue with similar functional groups but lacking the cyclohexyl ring.
Cyclohexylmethanol: A compound with a similar cyclohexyl structure but without the methoxyphenyl group.
Uniqueness:
- The presence of both the methoxyphenyl and cyclohexyl groups in [4-(4-Methoxyphenyl)cyclohexyl]methanol provides a unique combination of properties, making it more versatile in various applications compared to its simpler analogues.
Propriétés
Numéro CAS |
138828-57-6 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
[4-(4-methoxyphenyl)cyclohexyl]methanol |
InChI |
InChI=1S/C14H20O2/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h6-9,11-12,15H,2-5,10H2,1H3 |
Clé InChI |
YFYMHBMWAWRGIL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CCC(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11882017.png)
![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile, 6-(1-piperazinyl)-](/img/structure/B11882024.png)




![7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B11882051.png)


![1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11882090.png)

![Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11882105.png)
